4-chloro-2-[(E)-{[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol
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Overview
Description
4-CHLORO-2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-3,5-DIMETHYL-6-NITROPHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 4-CHLORO-2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-3,5-DIMETHYL-6-NITROPHENOL typically involves the condensation reaction between 5-chlorosalicylaldehyde and 2-(2-chloro-4-fluorophenyl)-1,3-benzoxazole . The reaction is carried out in a methanolic medium at room temperature. The resulting Schiff base is then purified and characterized using various analytical techniques such as FT-IR, UV-Vis, and NMR spectroscopy .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Complexation: It can form complexes with metal ions, which can be characterized by changes in their spectroscopic properties.
Scientific Research Applications
4-CHLORO-2-({[2-(2-CHLORO-4-FLUOROPHENYL)-1,3-BENZOXAZOL-5-YL]IMINO}METHYL)-3,5-DIMETHYL-6-NITROPHENOL has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and antioxidant activities.
Materials Science: The compound’s ability to form metal complexes makes it useful in the development of new materials with unique properties.
Biological Studies: Its interactions with various enzymes and biological molecules are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of this compound involves its ability to form complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of certain enzymes. The Schiff base ligand in the compound can coordinate with metal ions through its nitrogen and oxygen donor atoms, forming stable complexes that can modulate biological activity .
Comparison with Similar Compounds
Similar compounds include other Schiff bases derived from salicylaldehyde and substituted anilines. These compounds share similar structural features and chemical reactivity but may differ in their specific biological activities and applications. For example, Schiff bases derived from 4-fluoroaniline may exhibit different antibacterial properties compared to those derived from 4-chloroaniline .
Properties
Molecular Formula |
C22H14Cl2FN3O4 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
4-chloro-2-[[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethyl-6-nitrophenol |
InChI |
InChI=1S/C22H14Cl2FN3O4/c1-10-15(21(29)20(28(30)31)11(2)19(10)24)9-26-13-4-6-18-17(8-13)27-22(32-18)14-5-3-12(25)7-16(14)23/h3-9,29H,1-2H3 |
InChI Key |
FQTAAXJRBCXMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)C)[N+](=O)[O-])O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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